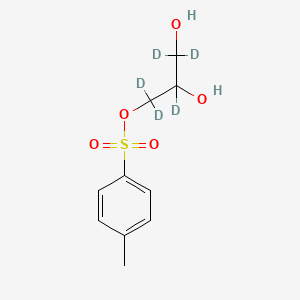

(R,S)-1-Tosyl Glycerol-d5

Description

Significance of Glycerol (B35011) Derivatives as Versatile Synthetic Precursors

Glycerol, a simple and readily available triol, serves as a versatile and environmentally friendly starting material in organic synthesis. scbt.comhmdb.canist.govrsc.org Its three hydroxyl groups offer multiple points for functionalization, allowing for the creation of a diverse array of derivatives. scbt.comnih.gov These derivatives are not only valuable as green solvents but also as key building blocks in the synthesis of complex molecules, including pharmaceuticals and nanomaterials. scbt.comnist.govrsc.org The inherent chirality of glycerol at its central carbon, when appropriately derivatized, provides a gateway to enantiomerically pure compounds.

The Role of Tosylate Functionality as a Strategic Leaving Group

The hydroxyl groups of alcohols are inherently poor leaving groups in nucleophilic substitution reactions. lgcstandards.com To enhance their reactivity, they are often converted into better leaving groups. The tosylate group (p-toluenesulfonate, TsO-), derived from p-toluenesulfonic acid, is an excellent leaving group due to its ability to stabilize the negative charge that develops during its departure through resonance. cdnsciencepub.comtheclinivex.comnih.govrsc.org This makes tosylates highly effective substrates in a variety of nucleophilic substitution and elimination reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. lgcstandards.comcdnsciencepub.com

Academic Context and Applications of Stable Isotope Labeling

Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone technique in mechanistic chemistry and biochemistry. ias.ac.inpharmaffiliates.comchemicalbook.comacs.org The introduction of deuterium into a molecule does not significantly alter its chemical properties but does change its mass. ias.ac.inchemicalbook.com This mass difference is readily detectable by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgclearsynth.compharmaffiliates.com Consequently, deuterated compounds are invaluable as internal standards for quantitative analysis, tracers for elucidating metabolic pathways, and probes for studying reaction mechanisms and kinetic isotope effects. ias.ac.inchemicalbook.comclearsynth.comalfa-chemistry.commdpi.com

Rationale for Research on (R,S)-1-Tosyl Glycerol-d5 in Contemporary Organic Chemistry

The specific interest in this compound arises from the convergence of the aforementioned principles. The deuteration of the glycerol backbone at five positions provides a distinct mass signature, making it an ideal tracer for following the fate of the glycerol unit in complex chemical or biological systems. The presence of the tosylate group activates the C1 position for a wide range of synthetic transformations. This combination allows researchers to investigate the stereochemistry and mechanism of reactions involving the glycerol moiety with high precision. Furthermore, as a labeled building block, it can be incorporated into larger molecules to study their metabolic fate or to serve as an internal standard in quantitative bioanalytical assays. scbt.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-PTSIOIPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858497 | |

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928623-32-9 | |

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R,s 1 Tosyl Glycerol D5 and Its Deuterated Analogues

Established Protocols for Tosylation of Glycerol-d5

The introduction of a tosyl group to the glycerol (B35011) backbone is a key transformation. This can be achieved through direct tosylation of deuterated glycerol or by optimizing reaction conditions to improve yield and selectivity.

Direct Tosylation of Deuterated Glycerol

The most straightforward method for preparing (R,S)-1-Tosyl Glycerol-d5 is the direct tosylation of glycerol-d5. This typically involves the reaction of glycerol-d5 with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The primary hydroxyl group is preferentially tosylated due to its higher reactivity compared to the secondary hydroxyl group.

A general procedure involves dissolving glycerol-d5 in a suitable solvent, such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine (B128534), and then adding p-toluenesulfonyl chloride. The reaction is often carried out at reduced temperatures to control selectivity and minimize side reactions. The use of dibutyltin (B87310) oxide has been shown to catalyze the selective and rapid sulfonylation of primary alcohols in glycols. organic-chemistry.org

Optimization of Reaction Conditions: Solvent Effects and Basic Catalysis

The efficiency and selectivity of the tosylation reaction are highly dependent on the reaction conditions. The choice of solvent and base plays a critical role. Pyridine can act as both a solvent and a base, but other non-nucleophilic bases like triethylamine are also commonly used in conjunction with solvents such as dichloromethane. organic-chemistry.orgbeilstein-journals.org The use of 4-methylpyridine (B42270) N-oxide as a catalyst allows for amine-free sulfonylation under mild conditions. organic-chemistry.org

Furthermore, temperature and reaction time are crucial parameters to optimize for maximizing the yield of the desired mono-tosylated product while minimizing the formation of di- and tri-tosylated byproducts.

Stereoselective Synthesis of Chiral Deuterated Glycerol Intermediates

For applications requiring enantiomerically pure deuterated glycerol derivatives, stereoselective synthetic methods are employed. These often start from chiral precursors or utilize enzymatic processes to control the stereochemistry.

Enantioenriched Precursors from Deuterated Glycerol Acetonide (Solketal-d5)

A common strategy for stereoselective synthesis involves the use of deuterated solketal (B138546) ((R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5), which is derived from the reaction of glycerol-d5 with acetone. This protects the 1,2-diol, leaving the primary hydroxyl group available for modification. Enantiomerically pure (R)- or (S)-solketal-d5 can be obtained through various methods, including enzymatic resolution. osti.gov

Once the chiral deuterated solketal is obtained, the primary alcohol can be tosylated. Subsequent removal of the acetonide protecting group under acidic conditions yields the desired enantiopure 1-tosyl glycerol-d5. beilstein-journals.org For instance, (S)-glycerol 1,2-acetonide can be used as a starting material to produce optically active epihalohydrins. osti.gov

Enzymatic and Microbial Approaches for Stereocontrol in Deuterium (B1214612) Incorporation

Enzymatic and microbial methods offer powerful tools for achieving high stereocontrol and specific deuterium incorporation. scienceopen.comrsc.orgrsc.org Lipases, such as those from Rhizopus oryzae, can be used for the kinetic resolution of racemic mixtures, selectively hydrolyzing one enantiomer and leaving the other intact. scienceopen.com

Microbial reductions, for example using baker's yeast (Saccharomyces cerevisiae) or Pichia pastoris, can produce enantiomerically enriched deuterated alcohols. rsc.orgrsc.org These organisms can be grown in media containing deuterated sources like D₂O or glycerol-d8 (B1340463) to incorporate deuterium into the product. rsc.orgrsc.orgnih.gov For example, Pichia pastoris strain X-33 has been used to produce fully backbone-deuterated solketal with high enantiomeric excess and deuterium incorporation. rsc.org

Table 1: Comparison of Methods for Deuterated Solketal Synthesis

| Method | Deuterium Source | Organism/Enzyme | Product | Deuteration Level | Enantiomeric Excess (ee) | Reference |

| Microbial Reduction | Glycerol-d8, D₂O | Saccharomyces cerevisiae MBG5177 | (S)-(2-²H₁)-solketal | 94% | 93% | rsc.org |

| Microbial Reduction | Methanol-d4, D₂O | Pichia pastoris X-33 | (R)-(1,1,2,3,3-²H₅)-solketal | 97% | 92% | rsc.org |

| Microbial Reduction | (1,1,3,3-²H₄)acetone | Saccharomyces cerevisiae | (R)-(1,1,3,3-²H₄)-solketal | 97% | 95% | rsc.org |

Multi-Step Synthesis of Specifically Deuterated Glycerol Derivatives

Complex labeling patterns on the glycerol backbone often require multi-step synthetic sequences. These routes offer precise control over the location of deuterium atoms.

An example of a multi-step synthesis involves starting with a protected glycerol derivative, performing a series of chemical transformations to introduce deuterium at specific positions, and then deprotecting to yield the final product. For instance, a protected glycerol can be oxidized to an aldehyde, which is then reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon.

Another approach involves the use of deuterated building blocks in a convergent synthesis. For example, trideuterated O-alkyl platelet-activating factor (PAF) and its lyso derivatives have been synthesized starting from rac-glycerol-1,2-acetonide, where three deuterium atoms were introduced at the terminal position of the 1-O-alkyl group using [²H₃]-methylmagnesium iodide. nih.gov

The synthesis of specifically deuterated D-ribose derivatives has been achieved from glycerol-d8, which was protected and then oxidized to form a D,L-glyceraldehyde-d4 ketal intermediate. researchgate.net These intricate syntheses are essential for producing highly specific labeled compounds for advanced research applications. atlanchimpharma.com

Strategies for Site-Specific Deuterium Labeling

The synthesis of deuterated glycerol derivatives, including this compound, relies on methods that allow for the controlled, site-specific introduction of deuterium. These strategies are fundamental for creating isotopically pure standards and for mechanistic studies where the position of the label is critical.

A primary strategy involves the use of heavily deuterated starting materials. For instance, the synthesis of deuterated monoacylglycerides has been successfully achieved starting from commercially available glycerol-d8. jove.com This approach, which typically involves protection of the glycerol hydroxyl groups, acylation, and subsequent deprotection, ensures that the resulting glycerol backbone is fully deuterated. jove.com Similarly, this compound is synthesized from a deuterated glycerol precursor, leading to five deuterium atoms on the C1, C2, and C3 positions of the propanediol (B1597323) backbone. splendidlab.com

Biosynthetic methods offer another powerful route for producing specifically labeled glycerol derivatives. Studies have shown that organisms like genetically modified E. coli can be cultured in media containing deuterated carbon sources, such as deuterated glycerol, to produce complex lipids like phosphatidylcholine with a specifically labeled glycerol backbone. nih.gov By controlling the deuteration of the growth media and supplements, it is possible to achieve controlled labeling of distinct parts of a lipid molecule, including the glycerol moiety. nih.gov This biosynthetic approach can yield high degrees of deuteration. nih.gov

Enzymatic synthesis provides a highly selective alternative to purely chemical or biosynthetic methods. Researchers have developed enzymatic schemes to produce deuterated ribonucleoside 5'-triphosphates (NTPs) starting from isotopically labeled glycerol. scienceopen.com This method can produce milligram quantities of specifically deuterated products suitable for applications like NMR spectroscopy. scienceopen.com

Regardless of the method used, analytical techniques such as 2H NMR and mass spectrometry are essential for confirming the location and isotopic purity of the deuterium labels. nih.govnih.govdss.go.th For example, 2H NMR analysis of glycerol derivatives is a powerful tool for quantitative studies of site-specific deuterium affiliation. nih.gov

Derivatization Pathways for Enhanced Synthetic Utility

The synthetic utility of this compound stems from the chemical reactivity of its functional groups, particularly the tosylate group. The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the C1 carbon to which it is attached highly susceptible to nucleophilic substitution reactions. medchemexpress.com This reactivity opens up numerous pathways for further chemical modification, allowing the deuterated glycerol backbone to be incorporated into a wide range of more complex molecules.

A common derivatization pathway involves the displacement of the tosylate by various nucleophiles. For example, hydroxyl groups on a polyglycerol scaffold can be converted to tosylates, which are then readily substituted by azide (B81097) ions (N3-) to form an azido-functionalized intermediate. beilstein-journals.org This intermediate can undergo further reactions, such as click chemistry, to attach other molecules like polypeptides. beilstein-journals.org This demonstrates a multi-step transformation where the tosyl group acts as a key activator for subsequent functionalization. beilstein-journals.org

Another significant derivatization is the formation of ether linkages. In a reaction analogous to the Williamson ether synthesis, a tosylated glycerol derivative can react with an alcoholate (deprotonated alcohol) to form a new ether bond. mdpi.com This method was used to synthesize 1-O-alkyl-glycerolipids by reacting a tosylated solketal (a protected form of glycerol) with various fatty alcohols. mdpi.com

The tosyl group can also be displaced by organometallic reagents. In one synthetic scheme, a p-toluenesulfonyl group was displaced by a deuterated Grignard reagent ([2H3]-methylmagnesium iodide) to introduce a trideuterated methyl group at the end of an alkyl chain. nih.gov This highlights how derivatization of a tosylate can be combined with further isotopic labeling strategies.

The table below summarizes key derivatization pathways involving a tosyl group on a glycerol or related scaffold, showcasing the versatility of this synthetic approach.

| Starting Material Moiety | Reagent(s) | Key Transformation | Product Moiety | Application/Significance |

| Polyglycerol-OTs | Sodium Azide (NaN₃) | Nucleophilic Substitution | Polyglycerol-N₃ | Intermediate for click chemistry conjugation beilstein-journals.org |

| Tosylated Solketal | Alcoholate (RO⁻Na⁺) | Williamson Ether Synthesis | Alkyl-ether of Solketal | Synthesis of 1-O-alkyl-glycerolipids mdpi.com |

| Alkyl-OTs | [²H₃]-Methylmagnesium Iodide | Grignard Reaction | Alkyl-[²H₃] | Introduction of a terminal deuterated methyl group nih.gov |

| Glycidol (B123203) | Tosyl Chloride (TsCl) | Tosylation | Glycidyl (B131873) Tosylate | Activation of epoxide for further reactions researchgate.net |

These derivatization pathways underscore the importance of this compound as a building block. The ability to selectively replace the tosyl group allows chemists to incorporate the stable isotope-labeled glycerol backbone into diverse molecular structures for advanced research applications.

Mechanistic Investigations of Reactions Involving R,s 1 Tosyl Glycerol D5

Nucleophilic Substitution Reactions of the Tosyl Group

The tosyl group in (R,S)-1-Tosyl Glycerol-d5 is an excellent leaving group, making the compound susceptible to nucleophilic substitution. The nature of the substrate, nucleophile, and solvent determines the operative mechanism.

Elucidation of S_N1 vs. S_N2 Pathways

The substitution of the tosyl group can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway. The primary carbon bearing the tosylate in this compound generally favors the S_N2 mechanism due to the low stability of a primary carbocation and reduced steric hindrance. masterorganicchemistry.commasterorganicchemistry.com The S_N2 pathway involves a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry. masterorganicchemistry.com

In contrast, an S_N1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is more likely with tertiary substrates that can form stable carbocations. masterorganicchemistry.compressbooks.pub For primary substrates like this compound, S_N1 is generally disfavored. masterorganicchemistry.com However, reaction conditions, such as the use of a polar protic solvent, can sometimes promote S_N1 character by stabilizing the incipient carbocation. youtube.com

Stereochemical Outcomes and Inversion of Configuration

A hallmark of the S_N2 reaction is the inversion of configuration at the chiral center. masterorganicchemistry.com When a nucleophile attacks the primary carbon of this compound, it does so from the side opposite to the bulky tosyl group. This backside attack forces the other substituents on the carbon to "flip," resulting in a product with the opposite stereochemistry. For instance, if the starting material has an (R) configuration at the reaction center, the S_N2 product will have an (S) configuration.

If any S_N1 character were present, it would lead to a mixture of stereoisomers (racemization) because the planar carbocation intermediate can be attacked from either face by the nucleophile. youtube.com The observation of a high degree of inversion of configuration in reactions of this compound provides strong evidence for a dominant S_N2 pathway.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The electrophilic primary carbon in this compound readily reacts with a variety of nucleophiles.

Oxygen Nucleophiles: Alcohols and alkoxides are common oxygen nucleophiles. For example, the reaction with an alkoxide would proceed via an S_N2 mechanism to yield an ether.

Nitrogen Nucleophiles: Amines are effective nitrogen nucleophiles that react with tosylates to form substituted amines. researchgate.net Studies on tosylated glycerol (B35011) carbonate have shown that secondary amines can regioselectively displace the tosyl group. researchgate.net The reaction of tosylates with amines is a fundamental method for forming carbon-nitrogen bonds. google.com

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly potent. libretexts.orgmsu.edu Thiolates are excellent nucleophiles for S_N2 reactions with tosylates, leading to the formation of thioethers. libretexts.orgmsu.edu The high nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. msu.edu

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Nucleophile Type | Product Functional Group |

| RO⁻ | Oxygen | Ether |

| RNH₂ | Nitrogen | Amine |

| RS⁻ | Sulfur | Thioether |

Elimination Reactions and Competing Side Processes

Under certain conditions, particularly with strong, bulky bases, elimination reactions can compete with nucleophilic substitution. In an elimination reaction, a proton is removed from a carbon adjacent to the leaving group, leading to the formation of a double bond. For this compound, this would result in an unsaturated glycerol derivative. The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature. For instance, competitive tosylate elimination has been observed in related systems when attempting substitution reactions with certain bases. umn.edu

Rearrangement Studies and Intramolecular Cyclizations

The structure of this compound, with its multiple hydroxyl groups, allows for the study of intramolecular reactions. If one of the hydroxyl groups acts as an internal nucleophile, it can displace the tosylate to form a cyclic ether, such as a deuterated glycidol (B123203) derivative. Such intramolecular cyclizations are often favorable as they lead to the formation of stable five- or six-membered rings. These studies can provide insights into the geometric requirements and conformational preferences for such ring-closing reactions.

Influence of Deuterium (B1214612) Labeling on Reaction Kinetics and Isotope Effects

The replacement of hydrogen with deuterium in this compound is key to investigating kinetic isotope effects (KIEs). chem-station.com A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov

The C-D bond is stronger than the C-H bond. atlanchimpharma.com Therefore, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will be slower with the deuterated compound. This is known as a primary kinetic isotope effect. In the case of nucleophilic substitution on this compound, the deuterium atoms are not directly involved in the bond-breaking or bond-forming steps at the primary carbon. Therefore, a significant primary KIE is not expected for the substitution itself.

However, if elimination reactions are occurring, where a C-D bond on the adjacent carbon would be broken in the rate-determining step, a primary KIE would be observed. The magnitude of this effect can help to distinguish between substitution and elimination pathways.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide mechanistic information. The deuterium atoms on the glycerol backbone of this compound can influence the vibrational frequencies of the molecule and the transition state, leading to small but measurable changes in reaction rates. These secondary effects can offer subtle clues about the structure of the transition state. Studies on enzyme-catalyzed reactions involving similar structures have utilized deuterium labeling to probe the nature of transition states. nih.gov

The table below outlines the expected kinetic isotope effects for different reaction types involving this compound.

| Reaction Type | Bond Broken in Rate-Determining Step | Expected Primary KIE (kH/kD) |

| S_N2 Substitution | C-OTs | ~1 (No C-D bond broken) |

| E2 Elimination | Cβ-D | >1 (C-D bond broken) |

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool to elucidate complex reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For molecules like glycerol derivatives, theoretical approaches can map out the energetic landscape of a reaction, identify transient intermediates, and characterize the precise geometry of transition states.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prevalent method for calculating the properties of reaction transition states due to its balance of accuracy and computational cost.

In the context of a hypothetical reaction involving this compound, DFT calculations would be employed to locate the transition state (TS) on the potential energy surface. A transition state represents the highest energy point along the lowest energy path connecting reactants and products—an energy saddle point. Its structure is critical for understanding the reaction's steric and electronic requirements.

An energy profile, or reaction coordinate diagram, visually represents the energy of a system as it progresses from reactants to products. scielo.br This profile is constructed by calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. The primary tool for this is a reaction coordinate analysis, which involves mapping the potential energy as a function of a specific geometric parameter (like a bond distance or angle) that changes continuously during the reaction.

Computational studies on the dehydration and dehydrogenation of glycerol, for instance, have used DFT to calculate energy barriers for various proposed pathways. redalyc.org These studies can identify the most energetically favorable route, correlating computational findings with experimental product distributions. redalyc.org For example, a study on glycerol dehydration found that the energy barrier for the first dehydration step was significantly lower for protonated glycerol compared to neutral glycerol, suggesting that acidic conditions would promote the reaction at lower temperatures. redalyc.org A similar approach for this compound could elucidate how the tosyl group and deuterium labeling influence reaction pathways and energetics compared to unsubstituted glycerol.

While specific data for this compound is unavailable, the principles of DFT and energy profile analysis are well-established for providing deep mechanistic insights into the reactivity of complex organic molecules. scielo.brrsc.orgredalyc.org

Applications of R,s 1 Tosyl Glycerol D5 As a Chiral Deuterated Building Block

Construction of Enantioenriched Complex Organic Molecules

The inherent chirality and defined isotopic labeling of (R,S)-1-Tosyl Glycerol-d5 make it a powerful tool for the synthesis of complex, non-racemic molecules with broad applications in science.

Synthesis of Chiral Deuterated Lipids and Phospholipids (B1166683) for Structural Biology Research

The study of cellular membranes and the proteins embedded within them is a cornerstone of structural biology and pharmaceutical development. ill.euisotope.com Techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the structure, dynamics, and function of these biological systems. avantiresearch.comill.eu The effectiveness of these methods is significantly enhanced by the use of deuterated molecules, particularly deuterated phospholipids. avantiresearch.comill.eu

Deuterated phospholipids, synthesized from chiral deuterated building blocks like this compound, offer several advantages. In neutron scattering, selective deuteration allows for "contrast matching," a technique that makes specific components of a complex system effectively invisible to neutrons, thereby highlighting the components of interest. ill.eu This is crucial for studying the interactions between lipids and membrane proteins. ill.eu In NMR spectroscopy, the substitution of protons with deuterium (B1214612) simplifies complex spectra, making it easier to detect signals from the biomolecules under investigation. avantiresearch.com

Table 1: Examples of Commercially Available Deuterated Phospholipids

| Product Code | Compound Name |

| 791639 | 15:0-18:1-d7-PS |

| 857463 | DGTS-d9-(R) |

| 858146 | 15:0 Lyso PS-d5 |

| 791641 | 15:0-18:1-d7-PI |

| 850106 | 19:0 Lyso PI-d5 |

| 791638 | 15:0-18:1-d7-PE |

| 791644 | 18:1-d7 Lyso PE |

| This table is illustrative and not exhaustive. Data sourced from Avanti Polar Lipids. avantiresearch.com |

Formation of Stereodefined Heterocyclic Systems and Ring Structures

The glycerol (B35011) backbone, with its three-carbon chain and oxygen functionalities, is a versatile scaffold for the construction of various heterocyclic systems. The tosylate group in this compound serves as an excellent leaving group, facilitating nucleophilic substitution reactions to form new carbon-heteroatom bonds and enabling cyclization reactions to generate ring structures.

The synthesis of stereodefined heterocycles is of great importance in medicinal chemistry, as the spatial arrangement of atoms in a molecule is often critical for its biological activity. nih.gov For example, the synthesis of functionalized piperidines, a common motif in pharmaceuticals, can be achieved through the cyclization of epoxypropyl cinnamylamines derived from glycerol-like precursors. dokumen.pub Furthermore, the development of methods for the synthesis of polysubstituted bicyclo[1.1.0]butanes, highly strained ring systems with potential applications in reaction discovery, highlights the utility of glycerol-derived building blocks in accessing unique chemical space. nih.gov

The introduction of deuterium into these heterocyclic systems can be a strategic approach to modulate the metabolic stability of drug candidates. nih.gov The carbon-deuterium bond is stronger than the carbon-proton bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

Precursors for Advanced Synthetic Targets in Chemical Biology

This compound and its derivatives are valuable precursors for a wide range of advanced synthetic targets in chemical biology. The ability to introduce both chirality and a stable isotopic label into a molecule from an early stage of the synthesis is highly advantageous.

One significant area of application is in the synthesis of isotopically labeled lipid mediators, such as resolvins. google.com These molecules play crucial roles in the resolution of inflammation, and having access to their deuterated analogues is essential for detailed mechanistic studies of their biological functions. The synthesis of these complex molecules often involves multiple steps, where a chiral deuterated building block can be elaborated into the final target. google.com

Furthermore, the versatility of the glycerol scaffold allows for its incorporation into a wide array of biomolecules and their analogues. The development of synthetic routes to natural and non-natural ether lipids, for example, relies on the availability of chiral glycerol derivatives. beilstein-journals.org These compounds have diverse biological activities and their study is facilitated by the availability of isotopically labeled versions.

Strategic Functional Group Interconversions

The functional groups present in this compound—a primary tosylate and two secondary hydroxyl groups—allow for a variety of strategic interconversions, enabling the synthesis of a diverse range of deuterated building blocks while retaining the crucial deuterium labels.

Conversion to Glycidol (B123203) and Epoxy Derivatives with Deuterium Retention

The conversion of 1-tosyl glycerol derivatives to glycidol and other epoxides is a synthetically important transformation. This intramolecular cyclization, typically effected by a base, proceeds with inversion of configuration at the carbon bearing the tosylate group. This reaction is a cornerstone in the synthesis of chiral epoxides, which are highly valuable intermediates in organic synthesis.

For example, (R)-glycidol is a key precursor in the synthesis of the antiviral drug cidofovir. rsc.org Biocatalytic resolutions of 3-chloro-1,2-propanediol (B139630) have been developed to produce enantiomerically pure (R)-glycidol. rsc.org A similar synthetic strategy starting from this compound would yield deuterated glycidol, a valuable building block for preparing isotopically labeled analogues of pharmaceuticals for metabolic and mechanistic studies. The tosylate group serves as an efficient leaving group in this intramolecular Williamson ether synthesis, leading to the formation of the epoxide ring.

Amination and Etherification Reactions of Deuterated Glycerol Scaffolds

The primary tosylate of this compound is susceptible to nucleophilic attack by amines and alkoxides, leading to the formation of aminated and etherified glycerol derivatives, respectively. These reactions provide access to a wide range of deuterated building blocks with diverse functionalities.

Amination Reactions: The direct amination of glycerol derivatives is a valuable transformation for the synthesis of amino alcohols, which are important structural motifs in many bioactive molecules and pharmaceuticals. acs.orgresearchgate.net Ruthenium-catalyzed hydrogen borrowing amination of solketal (B138546), a protected form of glycerol, demonstrates an efficient and atom-economical method for this conversion. acs.org Similar strategies applied to this compound would allow for the synthesis of deuterated amino alcohols. These compounds can serve as precursors for more complex nitrogen-containing molecules or be used to study the role of hydrogen bonding in biological systems.

Etherification Reactions: The etherification of glycerol is another important transformation, leading to the production of glycerol ethers which have applications as fuel additives and in the synthesis of complex lipids. rsc.orgaidic.it The reaction can be catalyzed by various acid catalysts, and the selectivity towards mono-, di-, or tri-ethers can be controlled by the reaction conditions. rsc.orgaidic.it The use of this compound as a starting material in these reactions would yield deuterated glycerol ethers, which could be used as internal standards in analytical methods or as probes in mechanistic studies of fuel combustion.

Introduction of Chalcogenyl Moieties and Other Heteroatoms

The synthetic utility of this compound as a building block stems primarily from the nature of the tosylate group (p-toluenesulfonate). This group is an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of various functionalities at the C1 position of the glycerol backbone. This reactivity is fundamental to its role in building more complex deuterated molecules.

The C-O bond of the tosyl ester is polarized, making the carbon atom to which it is attached (C1) electrophilic and susceptible to attack by nucleophiles. This enables the displacement of the tosylate anion, a stable, non-nucleophilic species. Consequently, this compound can react with a wide array of nucleophiles to introduce new heteroatoms.

Specifically for chalcogenyl moieties (Group 16 elements), this includes:

Oxygen-based nucleophiles: Reaction with alcohols or alkoxides yields deuterated glycerol ethers.

Sulfur-based nucleophiles: Reaction with thiols or thiolates produces deuterated thioethers (sulfides).

Selenium-based nucleophiles: Reaction with selenols or selenolates results in the formation of deuterated selenoethers.

Beyond chalcogens, this reactivity extends to other heteroatom nucleophiles. For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be further reduced to a primary amine. Similarly, halide ions can be introduced, converting the molecule into a deuterated glycerol halohydrin. This versatility allows chemists to synthetically elaborate the stable-isotope-labeled glycerol core into a variety of more complex target molecules for specialized research applications.

Role in Isotopic Tracer Studies and Mechanistic Probes

The incorporation of stable isotopes like deuterium into molecules provides a powerful, non-radioactive method for tracing metabolic processes and quantifying analytes in complex biological mixtures.

Elucidation of Biosynthetic Pathways Using Deuterium Labeling

Isotopically labeled compounds are invaluable tools for unraveling the intricate steps of metabolic and biosynthetic pathways. psu.edu By introducing a labeled precursor like deuterated glycerol into a biological system, researchers can track the journey of the deuterium atoms as they are incorporated into more complex molecules. oup.comcore.ac.uk This method provides direct insight into how organisms construct essential compounds.

The general approach involves culturing an organism or cell line with a medium containing the deuterated precursor. core.ac.uk The organism's metabolic machinery utilizes the labeled glycerol, incorporating the deuterated backbone into various products. oup.com After a period of growth, complex molecules such as lipids, amino acids, or secondary metabolites are extracted from the biomass. oup.comcore.ac.uk Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are then used to locate the position and extent of deuterium incorporation in the final products.

This methodology has been successfully applied in various studies:

Terpenoid Biosynthesis: Labeled glycerol has been used to study the formation of isoprenoid precursors, which are the fundamental building blocks of terpenoids. oup.com

Vitamin Biosynthesis: In studies of pyridoxine (B80251) (Vitamin B6) biosynthesis, feeding experiments with [2-¹⁴C]Glycerol and [1,3-¹³C]Glycerol helped identify the origin of the carbon atoms in the vitamin's core structure. psu.edu Deuterium labeling follows the same principle to trace the hydrogen atoms.

Lipid Biosynthesis: In the anaerobic bacterium Desulfatibacillum alkenivorans, growth on deuterated substrates like 1,1,2,2-D₄-hexadecanol demonstrated the direct incorporation of the labeled chains into mono- and dialkyl glycerol ether lipids, shedding light on their unique biosynthetic pathway. asm.org

Anthocyanin Production: Engineered E. coli strains cultured in the presence of deuterated glycerol can produce deuterated anthocyanins, such as cyanidin (B77932) 3-O-glucoside (C3G). researchgate.net This demonstrates the direct incorporation of the glycerol-derived, deuterated glucosyl group into the final flavonoid structure. researchgate.net

By analyzing the labeling pattern in the product, scientists can deduce the sequence of bond-forming and bond-breaking events, confirm proposed pathway intermediates, and even discover novel metabolic routes. oup.com

Quantitative Analysis in Research via Deuterated Internal Standards

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS and LC-MS), deuterated compounds are widely used as internal standards for achieving accurate and precise quantification. vulcanchem.com this compound and its derivatives are ideal for this purpose when analyzing their non-deuterated (endogenous) counterparts. nih.gov

An internal standard is a compound of known concentration that is added to a sample before processing and analysis. The ideal internal standard is chemically and physically very similar to the analyte of interest but is clearly distinguishable by the detector. Deuterated standards meet this requirement perfectly. They co-elute with the unlabeled analyte during chromatography and exhibit nearly identical behavior during sample extraction, derivatization, and ionization in the mass spectrometer. vulcanchem.comresearchgate.net

However, due to the presence of deuterium atoms, the deuterated standard has a higher mass-to-charge ratio (m/z) than the native analyte. vulcanchem.com This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously. nih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, any variations or losses during sample preparation or signal fluctuations during analysis can be effectively normalized. This leads to significantly higher precision and accuracy in the final measurement. vulcanchem.comresearchgate.net

This technique is crucial in many research areas:

Metabolomics: For the quantification of glycerol and its derivatives in biological fluids like plasma or urine. vulcanchem.comresearchgate.net

Food Safety: For the analysis of contaminants like 3-chloropropane-1,2-diol (3-MCPD) esters in vegetable oils, where deuterium-labeled internal standards are used for accurate quantification. nih.gov

Lipidomics: In the analysis of lyso-platelet activating factor (lyso-PAF), deuterated internal standards were added to neutrophil extracts to enable precise quantification by GC-MS and FAB-MS. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₉D₅O₅S | scbt.com |

| Molecular Weight | 251.31 g/mol | scbt.comnih.gov |

| CAS Number | 928623-32-9 | scbt.comlgcstandards.com |

| Synonyms | 1-Tosyloxy-2,3-propanediol-d5, 2,3-Dihydroxypropyl Tosylate-d5, (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate | scbt.comalfa-chemistry.comclearsynth.com |

| Appearance | Pale Yellow Semi-Solid | alfa-chemistry.com |

Table 2: Summary of Research Applications

| Application Area | Specific Example | Methodology | Key Finding | Source(s) |

|---|---|---|---|---|

| Biosynthetic Pathway Elucidation | Terpenoid Biosynthesis | Feeding microorganisms with ¹³C-labeled glycerol and analyzing amino acid labeling patterns via NMR. | Labeled glycerol is incorporated into central metabolites, allowing for the reconstruction of isoprenoid precursor labeling patterns. | oup.comcore.ac.uk |

| Biosynthetic Pathway Elucidation | Pyridoxine (Vitamin B6) Biosynthesis | Feeding experiments with isotopically labeled glycerol and analyzing the product. | The carbon backbone of glycerol is a direct precursor to parts of the pyridoxine molecule. | psu.edu |

| Biosynthetic Pathway Elucidation | Anthocyanin Production | Culturing engineered E. coli with deuterated glycerol in D₂O. | Deuterated UDP-glucose, formed in situ from glycerol, is incorporated to form deuterated anthocyanins. | researchgate.net |

| Quantitative Analysis | Lyso-Platelet Activating Factor (Lyso-PAF) | Addition of deuterated internal standards to neutrophil extracts followed by GC-MS and FAB-MS analysis. | Enabled accurate quantification of lyso-PAF molecular species, revealing an increase after cell stimulation. | nih.gov |

| Quantitative Analysis | 3-MCPD Esters in Vegetable Oils | Use of deuterium-labeled internal standards in U-HPLC-OrbitrapMS analysis. | Provided a sensitive and accurate method for quantifying harmful 3-MCPD esters in oils. | nih.gov |

| Quantitative Analysis | General Metabolomics | Derivatization of standards with a deuterated agent (d9-MSTFA) to create internal standards for GC-MS/MS. | Using a deuterated internal standard for each analyte significantly improves the precision of quantification. | researchgate.net |

Advanced Analytical Characterization in Research of R,s 1 Tosyl Glycerol D5 and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers unparalleled insights into the molecular structure and isotopic composition of (R,S)-1-Tosyl Glycerol-d5. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are central to its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ²H NMR is utilized to confirm the structure and analyze the extent and position of deuterium (B1214612) labeling.

¹H NMR: In the ¹H NMR spectrum of a tosylated glycerol (B35011) derivative, signals corresponding to the aromatic protons of the tosyl group are typically observed. vulcanchem.com For instance, in a similar non-deuterated compound, these protons appear as a doublet. vulcanchem.com The protons on the glycerol backbone would also be visible, though in the case of this compound, the signals for the deuterated positions would be absent or significantly diminished. mdpi.com This absence is a primary indicator of successful deuteration. The remaining protons, such as the hydroxyl proton, would still be observable. scielo.br

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of a tosylated glycerol derivative would show a signal for the quaternary carbon of the tosyl group. vulcanchem.com The carbon signals from the glycerol backbone would also be present. scielo.br In the deuterated compound, the carbons directly bonded to deuterium atoms may show coupling (C-D coupling), which can be observed in the spectrum and further confirms the position of the isotopic labels.

²H NMR: Deuterium (²H) NMR is directly used to observe the deuterium nuclei. aip.org This technique is crucial for determining the isotopic enrichment at specific sites within the molecule. nih.govnih.gov The ²H NMR spectrum of this compound would show signals corresponding to the deuterons at the C1, C2, and C3 positions of the glycerol backbone, providing direct evidence of their incorporation. nih.govnih.govsigmaaldrich.com The integration of these signals can be used to quantify the level of deuterium enrichment at each position. nih.gov Studies on deuterated glycerol have demonstrated the utility of ²H NMR in investigating molecular dynamics and conformations. aip.orgnih.gov

Table 1: Representative NMR Data for Tosylated Glycerol Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.81 | d | Tosyl aromatic protons |

| ¹³C | 144.8 | s | Tosyl quaternary carbon |

| ¹³C | 60-80 | m | Glycerol backbone carbons |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative. "d" denotes a doublet, "s" a singlet, and "m" a multiplet.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and isotopic composition of this compound. It is also invaluable for identifying fragmentation patterns and profiling potential impurities. scielo.brnih.gov

Determination of Deuterium Content: The mass spectrum of this compound will show a molecular ion peak (or a quasi-molecular ion peak, e.g., [M+H]⁺ or [M+Na]⁺) that is shifted by +5 mass units compared to its non-deuterated analog, confirming the incorporation of five deuterium atoms. sigmaaldrich.com The relative intensities of the isotopic peaks in the molecular ion cluster can be used to calculate the deuterium content with high precision. nih.gov

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. nih.gov The tosylate group is a good leaving group, and its fragmentation is often observed. nih.gov The fragmentation of the glycerol backbone can also provide structural information. nih.gov For instance, the loss of a neutral acid corresponding to a glycerol side chain is a common fragmentation pathway for cationized triacylglycerols. nih.gov Understanding these pathways is crucial for the structural confirmation of derivatives and for distinguishing between isomers.

Impurity Profiling: MS, particularly when coupled with a chromatographic separation technique like GC or HPLC, is a powerful tool for impurity profiling. pharmaffiliates.compharmaffiliates.com It can detect and help identify structurally related impurities, such as incompletely deuterated species, regioisomers, or byproducts from the synthesis. This is critical for ensuring the quality and reliability of the labeled compound in its applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2H NMR for Isotopic Enrichment and Positional Analysis.

Chromatographic Methods for Enantiomeric and Regioisomeric Resolution

Chromatographic techniques are vital for separating the components of a mixture. For a racemic compound like this compound, chiral chromatography is necessary to resolve the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. To separate the R and S enantiomers of 1-Tosyl Glycerol-d5, a chiral stationary phase (CSP) is required. Chiral HPLC methods are developed to achieve baseline separation of the two enantiomers, allowing for their individual quantification and collection. The choice of the CSP and the mobile phase composition are critical parameters that need to be optimized for effective resolution.

In some cases, derivatization of the analyte can enhance its chromatographic properties, leading to better separation and detection. sielc.comnih.govresearchgate.net For glycerol and its derivatives, which lack a strong chromophore, derivatization is often employed to improve UV detection in HPLC. nih.govresearchgate.net

Benzoylation: One common derivatization strategy is benzoylation, where the hydroxyl groups of glycerol are reacted with benzoyl chloride to form benzoyl esters. nih.govresearchgate.net These derivatives have strong UV absorbance, significantly improving the sensitivity of HPLC analysis. researchgate.netrsc.org This approach can be applied to quantify glycerol and its derivatives in various matrices. nih.govresearchgate.net

Silylation: For gas chromatography (GC) analysis, silylation is a common derivatization technique. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable. sigmaaldrich.comresearchgate.net

Acetylation: Acetylation is another method used to derivatize hydroxyl groups, for example, by reacting with ethanoyl chloride. semanticscholar.org

While these derivatization strategies are generally applicable to glycerol and its derivatives, their specific use for improving the chiral separation of this compound would require the development of specific methods. The derivatization should not affect the chiral center or should produce diastereomers that are more easily separated on a non-chiral column.

Table 2: Common Derivatization Reagents for Glycerol Analysis

| Derivatization Reagent | Analytical Technique | Purpose |

| Benzoyl chloride | HPLC-UV | Enhance UV detection |

| BSTFA | GC-MS | Increase volatility and thermal stability |

| Ethanoyl chloride | GC | Increase volatility |

Chiral High-Performance Liquid Chromatography (HPLC) for Racemic Resolution.

Specialized Techniques for Structural and Conformational Studies

Beyond routine characterization, specialized techniques can provide deeper insights into the three-dimensional structure and conformational dynamics of this compound and its derivatives.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure, including the relative stereochemistry and conformation in the solid state. mdpi.comrsc.orgdntb.gov.ua Glycerol and its derivatives are known to be used as cryoprotectants in X-ray crystallography. numberanalytics.comnumberanalytics.com

Computational Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to model the structure, reactivity, and spectroscopic properties of molecules. acs.orgnih.gov These models can help in understanding reaction mechanisms, predicting spectroscopic data, and rationalizing experimental observations. acs.orgnih.govdntb.gov.uaresearchgate.net For example, computational modeling can be used to understand the enantioselectivities of reactions involving tosylates. acs.org

Neutron Scattering and Reflectivity for Membrane Structural Analysis

Neutron scattering techniques are exceptionally well-suited for studying the structure and function of lipid bilayers, which form the fundamental framework of cellular membranes. ill.eu The utility of these methods is significantly enhanced by isotopic labeling, particularly the substitution of hydrogen (¹H) with deuterium (²H or D). vt.eduill.eu this compound is a valuable precursor for synthesizing deuterated phospholipids (B1166683), which can be incorporated into model membrane systems. ansto.gov.auiaea.org When these deuterated lipids are assembled into bilayers, their components can be selectively visualized using neutrons, providing unparalleled insight into membrane architecture. ill.euvt.edu

The large difference in neutron scattering length between hydrogen and deuterium creates a "contrast" that can be exploited in techniques like Small-Angle Neutron Scattering (SANS) and Neutron Reflectivity (NR). researchgate.netnih.gov By strategically deuterating specific parts of a lipid molecule (e.g., the glycerol backbone or the acyl chains) using precursors like this compound, researchers can effectively make certain regions of the membrane "visible" or "invisible" to the neutron beam. ill.eunih.gov

Research Findings:

Neutron Reflectivity (NR) is used to determine the nanoscale structure of membranes deposited on solid supports. vt.edunih.gov By measuring the specular reflection of a neutron beam from the surface, researchers can construct a detailed scattering length density (SLD) profile perpendicular to the bilayer. This profile reveals the thickness of the hydrocarbon core, the headgroup regions, and associated water layers with angstrom-level precision. ill.euresearchgate.net Studies using selectively deuterated phospholipids have successfully determined the precise location of molecules like cholesterol within the bilayer and characterized the asymmetry between the two leaflets of the membrane. ill.eudiva-portal.org For instance, NR studies on hybrid bilayers composed of a deuterated phosphatidylcholine leaflet have elucidated the insertion mechanism and location of peptides within the membrane. nih.gov

| Technique | Primary Application | Key Information Obtained | Role of this compound |

|---|---|---|---|

| Neutron Reflectivity (NR) | Structural analysis of flat, supported lipid bilayers. vt.edu | Bilayer thickness, molecular location, surface roughness, and leaflet composition. ill.euresearchgate.net | Precursor for synthesizing chain- or headgroup-deuterated phospholipids to create contrast in the SLD profile. |

| Small-Angle Neutron Scattering (SANS) | Structural analysis of lipid vesicles and protein-lipid complexes in solution. nist.gov | Size and shape of particles, internal structure, and relative arrangement of components. nih.govnih.gov | Enables the synthesis of deuterated lipids for contrast variation studies, highlighting or masking specific components. nist.gov |

Molecular Rotational Resonance (MRR) for Precision Enantiopurity Determination

The determination of enantiomeric purity is critical in many fields, particularly for pharmaceuticals and biochemical research, as different enantiomers of a chiral molecule can have vastly different biological activities. researchgate.netresearchgate.net For molecules that are chiral solely due to isotopic substitution, such as the enantiomers of a deuterated compound, this analysis presents a significant challenge for traditional methods like NMR or chiral chromatography. rsc.orgnih.gov Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful and definitive technique for this purpose. spectroscopyonline.comacs.org

MRR spectroscopy measures the rotational transitions of molecules in the gas phase, providing a unique spectral fingerprint based on the molecule's precise three-dimensional mass distribution. labcompare.com This makes it exceptionally sensitive to tiny structural changes, including the substitution of a single atom with its isotope. brightspec.com To analyze enantiomers, a technique known as chiral tag MRR is employed. nih.govmdpi.com A small, volatile chiral molecule (the "tag") is added to the sample. In the gas phase, the tag forms non-covalent complexes with both enantiomers of the analyte, creating two distinct diastereomeric complexes. mdpi.com Because these diastereomers have different three-dimensional structures, their rotational spectra are unique and can be measured independently. nih.gov

Research Findings:

The intensity of the signals in the MRR spectrum corresponding to each diastereomeric complex is directly proportional to the concentration of each enantiomer in the original sample. nih.gov By comparing these intensities, the enantiomeric excess (ee) can be determined with high accuracy and precision, often without the need for reference standards or complex separation methods. labcompare.commdpi.com

This technique has been successfully applied to determine the enantiopurity of various deuterated molecules. rsc.orgnih.gov Research has demonstrated that MRR can accurately measure site-specific deuteration levels and enantiopurity for crucial chiral building blocks, validating its utility for process evaluation in deuterium-labeling chemistry. rsc.org For example, in syntheses involving the microbial reduction of precursors to produce deuterated versions of solketal (B138546) (a derivative of glycerol), MRR was employed to validate the enantiopurity and deuterium distribution of the final product. ansto.gov.aursc.org The high resolution of MRR allows for unambiguous structural identification, making it a superior tool for the rapid and quantitative monitoring of stereoisomers in both chiral and achiral analyses. spectroscopyonline.comnih.gov

| Feature | Molecular Rotational Resonance (MRR) | Traditional Methods (e.g., Chiral HPLC, NMR with Chiral Shift Reagents) |

|---|---|---|

| Principle | Measures gas-phase rotational transitions of diastereomeric complexes formed with a chiral tag. mdpi.com | Differential interaction with a chiral stationary phase (HPLC) or chiral solvating/shift agent (NMR). researchgate.netrsc.org |

| Sample Phase | Gas phase. | Liquid phase. |

| Separation Required | No, analysis is performed on the mixture. spectroscopyonline.commdpi.com | Yes, requires chromatographic separation (HPLC) or spectral dispersion (NMR). |

| Reference Standard | Not required for ee determination. labcompare.commdpi.com | Often required for peak identification and calibration. |

| Analysis of Isotopologues | Highly sensitive to isotopic substitution; can distinguish enantioisotopomers directly. nih.govacs.org | Can be challenging; may require extensive method development or be unsuccessful. rsc.org |

| Speed | Rapid, enabling high-throughput screening. acs.orgnih.gov | Can be time-consuming due to method development and run times. spectroscopyonline.com |

Future Research Directions and Emerging Paradigms for R,s 1 Tosyl Glycerol D5

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and subsequent reactions of (R,S)-1-Tosyl Glycerol-d5 and related compounds heavily rely on efficient and selective catalytic systems. Future research will likely focus on developing novel catalysts to improve reaction yields, reduce waste, and enhance stereoselectivity.

Currently, the tosylation of glycerol (B35011) is often achieved using traditional methods that can be improved in terms of efficiency and environmental impact. researchgate.net The development of heterogeneous catalysts, such as acid-functionalized polymers or supported metal oxides, presents a promising direction. researchgate.net These catalysts offer advantages like easier separation from the reaction mixture and potential for reuse, contributing to more sustainable chemical processes. For instance, acid-functionalized mesoporous polymers have shown effectiveness in the acetalization of glycerol, a related transformation. researchgate.net Similarly, nitrogen-containing organocatalysts are emerging as powerful tools for the selective functionalization of diols, a class of compounds to which glycerol belongs. rsc.org

Research into catalytic systems for reactions involving the tosyl group is also crucial. The selective removal of the secondary hydroxyl group in glycerol can be achieved through tosylation and subsequent detosyloxylation, a pathway that could be optimized with advanced catalysts. rsc.orgacs.org The goal is to design catalysts that can operate under mild conditions with high selectivity, minimizing the formation of byproducts.

Exploration of New Asymmetric Synthetic Strategies for Chirally Pure Deuterated Analogues

The "(R,S)" designation in this compound indicates a racemic mixture of both R and S enantiomers. However, in many applications, particularly in medicinal chemistry and the synthesis of bioactive molecules, enantiomerically pure compounds are required. ansto.gov.au Therefore, a significant area of future research is the development of asymmetric synthetic strategies to produce chirally pure deuterated analogues.

One promising approach is the use of microbial and enzymatic transformations. These biocatalytic methods are known for their high enantioselectivity. ansto.gov.au For example, studies have demonstrated the use of yeast strains for the reductive deuteration of precursor molecules to produce chiral building blocks with high isotopic labeling and enantioselectivity. ansto.gov.aursc.org This strategy could be adapted for the synthesis of enantiopure (R)-1-Tosyl Glycerol-d5 or (S)-1-Tosyl Glycerol-d5.

Another avenue is the use of chiral organocatalysts. Dynamic kinetic resolution (DKR) using organocatalysts has been successfully employed for the synthesis of enantiomerically pure α-deuterated chiral α-amino acids from racemic starting materials. rsc.org This principle could be extended to the resolution of racemic this compound or its precursors. The development of chiral catalysts that can differentiate between the enantiomers of a racemic mixture will be key to accessing these valuable chirally pure deuterated compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and process control. rsc.orgrsc.org Integrating the synthesis of this compound and its derivatives into these modern platforms is a critical future direction.

Flow chemistry has already been successfully applied to the upgrading of glycerol to value-added chemicals like glycidol (B123203) and its derivatives. rsc.orgrsc.org These continuous-flow methods can handle hazardous reagents more safely and can be easily integrated with downstream processing steps. rsc.org A study demonstrated a 58.3% reduction in the total raw material cost when producing glycidyl (B131873) tosylate using a flow process compared to a batch process. rsc.org

Furthermore, automated synthesis modules, often used in radiochemistry for the production of PET tracers, have been developed for compounds like [18F]fluoro-d2-methyl tosylate. uni-mainz.de These automated systems offer high reproducibility and can significantly reduce synthesis time. uni-mainz.de Similar automated platforms could be designed for the synthesis of this compound, enabling on-demand production and facilitating its use in various research and development settings. The combination of flow chemistry and automation has the potential to make the synthesis of this and other deuterated building blocks more efficient, cost-effective, and accessible. rsc.orguni-mainz.de

Advanced Computational Design of Novel Derivatives with Tunable Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. zenodo.orgmasjaps.com Applying these advanced computational methods to this compound and its potential derivatives will be instrumental in designing new molecules with tailored reactivity.

By modeling various derivatives of this compound with different functional groups, researchers can predict their reactivity profiles. This in-silico screening can identify promising candidates for specific applications before undertaking time-consuming and expensive laboratory synthesis. For example, computational studies can help in understanding the reaction mechanisms of tosylation and subsequent nucleophilic substitutions, guiding the design of more efficient synthetic routes. scirp.org This predictive power accelerates the discovery of novel derivatives with tunable properties for applications in catalysis, materials science, and beyond.

Broader Applications in Material Science and Advanced Chemical Technologies

While deuterated compounds are well-established in pharmaceutical research and as standards for analytical chemistry, their application in material science and other advanced chemical technologies is an emerging and exciting field. researchgate.netresearchgate.net The unique properties of deuterium (B1214612), such as its heavier mass compared to hydrogen, can significantly influence the physical properties of materials. rsc.org

The incorporation of deuterium can affect hydrogen bonding, vibrational modes, and ultimately the electrical, magnetic, and optical properties of materials. rsc.org For example, deuteration has been shown to increase the Curie temperature of certain ferroelectric materials. rsc.org this compound, as a functionalized and deuterated building block, could be used to synthesize novel polymers and materials with enhanced stability or unique characteristics. For instance, deuterated polystyrene is used as a target material in nuclear fusion research due to its high deuterium content and stability. researchgate.net

The glycerol backbone of this compound provides a versatile scaffold for creating a variety of functional materials. nih.gov Polyesters and polycarbonates derived from glycerol are already being explored for biomedical applications. nih.govacs.org By incorporating deuterium into these polymer backbones using this compound, it may be possible to create materials with improved thermal stability, altered degradation rates, or other desirable properties for advanced applications in electronics, optics, and biomedicine. The tosyl group also offers a reactive handle for further functionalization, allowing for the creation of a diverse library of deuterated materials. researchgate.net

Q & A

Q. What are the critical considerations for designing reproducible synthesis protocols for (R,S)-1-Tosyl Glycerol-d5?

Methodological Answer:

- Ensure strict control of reaction conditions (temperature, solvent purity, stoichiometry) to minimize isotopic scrambling, as deuterated compounds like glycerol-d5 are sensitive to proton exchange .

- Validate synthesis steps using triplicate experiments to confirm yield consistency (Table 5, ).

- Characterize intermediates via NMR (e.g., deuterium integration) and HPLC-MS to verify structural integrity and isotopic labeling efficiency .

Q. How should researchers select analytical techniques to confirm the stereochemical purity of this compound?

Methodological Answer:

Q. What statistical frameworks are essential for analyzing isotopic labeling efficiency in glycerol-d5 derivatives?

Methodological Answer:

- Apply ANOVA to compare labeling efficiency across experimental batches, using at least n=5 replicates per condition (Table 6, ).

- Report confidence intervals (e.g., 95% CI) for mass spectrometry data to quantify uncertainty in deuterium incorporation rates ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing this compound?

Methodological Answer:

- Investigate potential deuterium/hydrogen exchange during sample preparation (e.g., solvent choice, pH) that may skew NMR results .

- Perform control experiments with non-deuterated analogs to isolate isotopic effects ( ).

- Use multivariate analysis (e.g., PCA) to identify confounding variables in datasets ( ).

Q. What strategies optimize the integration of this compound into lipid bilayer studies without compromising isotopic integrity?

Methodological Answer:

- Employ differential scanning calorimetry (DSC) to monitor phase transitions and confirm isotopic stability in lipid matrices .

- Validate bilayer incorporation via fluorescence quenching assays using deuterium-sensitive probes ( ).

- Pre-treat samples under inert atmospheres (e.g., argon) to prevent deuterium loss ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.